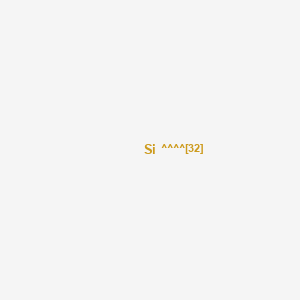
(1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with a carboxylic acid group, an amino group, and a hydroxyl group. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the carboxylic acid, amino, and hydroxyl groups.
Introduction of Carboxylic Acid Group: Cyclopentanone is first converted to cyclopentanecarboxylic acid through a carboxylation reaction.
Amination: The carboxylic acid derivative is then subjected to amination to introduce the amino group at the desired position.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, ensuring the correct stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of N-substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, affecting the pathways it modulates.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI): Differing only in stereochemistry, this compound may exhibit different biological activity and binding properties.
Cyclopentanecarboxylic acid, 1-amino-3-hydroxy-: The position of the hydroxyl group is different, leading to variations in reactivity and applications.
Cyclopentanecarboxylic acid, 1-amino-2-methyl-:
Uniqueness: (1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
197247-93-1 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m1/s1 |
InChI Key |
HGIWJIYAECWSED-XINAWCOVSA-N |
SMILES |
C1CC(C(C1)(C(=O)O)N)O |
Isomeric SMILES |
C1C[C@H]([C@@](C1)(C(=O)O)N)O |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)N)O |
Synonyms |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)






